2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 886369-06-8
Cat. No.: VC2287228
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886369-06-8 |
---|---|
Molecular Formula | C10H6FNO2S |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
Standard InChI Key | NDPPYHUQIRQQLD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |
Introduction
Structural Information and Basic Properties
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid (C11H8FNO2S) is a structurally unique compound containing a thiazole heterocycle with specific substitution patterns. The compound features a fluorophenyl group connected to the thiazole ring via a methylene bridge, creating a distinctive molecular architecture with potential pharmaceutical relevance.
Chemical Identity
The compound is formally identified by several key parameters that establish its unique chemical identity in scientific databases and literature. These identifiers are essential for accurate reference and cross-comparison in research settings.
Parameter | Value |
---|---|
IUPAC Name | 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
CAS Number | 1266976-92-4 |
Molecular Formula | C11H8FNO2S |
Molecular Weight | 237.25 g/mol |
InChI | InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) |
InChI Key | OBSHPOPFNXHHLX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)CC2=NC(=CS2)C(=O)O |
The molecular structure combines several functional groups that contribute to its reactivity profile and biological potential. The presence of both the carboxylic acid moiety and the fluorine substituent creates interesting electronic properties that influence its chemical behavior and biological interactions.
Physical Properties
The physical characteristics of this compound influence its handling, formulation, and potential applications in research and pharmaceutical development. These properties provide important parameters for researchers working with this compound.
Property | Value | Notes |
---|---|---|
Physical State | Solid | Typically a crystalline powder |
Melting Point | 211-213°C | Important for purity assessment |
Solubility | Limited water solubility | Soluble in DMSO, ethanol, THF |
Appearance | White to off-white solid | May vary slightly with purity |
Stability | Stable under normal conditions | Sensitive to strong oxidizing agents |
The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding involving the carboxylic acid group. This property also suggests good thermal stability, which can be advantageous for certain formulation processes and storage conditions .
Synthesis Methods
The preparation of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves specific synthetic strategies that have been optimized to achieve high yield and purity. Understanding these synthetic routes is crucial for researchers seeking to utilize or modify this compound for various applications.
Synthetic Routes
The synthesis typically follows a multi-step approach that builds the thiazole core and introduces the specific substituents in a controlled manner. Each step requires careful optimization of reaction conditions to ensure efficiency and selectivity.
Synthetic Step | Reaction Type | Key Reagents | Yield |
---|---|---|---|
Thiazole Ring Formation | Cyclization | Thiourea derivative, α-haloketone | Varies |
Fluorophenyl Introduction | Nucleophilic substitution | Fluorobenzyl halide | Varies |
Parameter | Optimal Conditions | Impact on Synthesis |
---|---|---|
Temperature | Typically 60-80°C | Affects reaction rate and selectivity |
Solvent Selection | DMF or THF | Influences solubility and reactivity |
Reaction Time | Varies by step | Critical for completion without degradation |
Purification Method | Column chromatography or recrystallization | Ensures high purity (>97%) |
The optimization of these conditions is essential for scaled production, especially when considering applications in pharmaceutical research where high purity standards must be maintained. The choice of purification technique depends on the specific impurity profile and the scale of production.
Chemical Reactivity
The chemical behavior of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is governed by the reactivity of its functional groups, particularly the carboxylic acid moiety and the thiazole ring. These properties enable various transformations that can be utilized in the synthesis of derivatives with enhanced or modified properties.
Carboxylic Acid Transformations
The carboxylic acid group at the 4-position of the thiazole ring undergoes typical reactions of this functional group, providing versatile pathways for derivatization. These reactions are fundamental for creating libraries of analogs with diverse properties.
Reaction Type | Reagents/Conditions | Products | Yield |
---|---|---|---|
Ester Hydrolysis | NaOH in THF/MeOH/H2O, 20°C, 0.5 h | Carboxylic acid from methyl ester | 93% |
Amide Coupling | EDCl, HOBt, THF, amine | Thiazole-4-carboxamide derivatives | 76-82% |
Acid Chloride Synthesis | Oxalyl chloride, DMF, DCM, 0-20°C | Thiazole-4-carbonyl chloride | 95% |
The formation of amides is particularly relevant for medicinal chemistry applications, as this transformation can introduce various amine-containing pharmacophores that might enhance binding to biological targets. The high yields reported for these transformations indicate their reliability for derivatization strategies.
Thiazole Ring Reactions
The thiazole heterocycle can participate in several reactions that modify its electronic properties or introduce substitutions at specific positions. These transformations expand the chemical space accessible from this scaffold.
Reaction Type | Conditions | Outcome | Notes |
---|---|---|---|
Sulfur Oxidation | H2O2 or KMnO4 | Sulfoxides or sulfones | Modifies electronic properties |
Decarboxylation | Heating under basic or acidic media | Removal of carboxylic acid group | Creates simplified analogs |
These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds. The oxidation of the sulfur atom, for instance, creates more polar derivatives that might exhibit different solubility and binding characteristics in biological systems.
Biological Activities
2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and its derivatives exhibit diverse biological activities that position them as promising candidates for pharmaceutical development. These activities stem from the compound's ability to interact with specific biological targets relevant to various disease states.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial potential, and this compound is no exception. The specific substitution pattern contributes to its activity against various microbial strains.
Activity Type | Target Organisms | Potency Range | Mechanism |
---|---|---|---|
Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to high | Cell wall/protein synthesis inhibition |
Antifungal | Various fungal species | Variable | Ergosterol biosynthesis inhibition |
The presence of the fluorine atom in the phenyl ring enhances lipophilicity and membrane permeability, potentially contributing to the compound's antimicrobial efficacy. This feature makes it an interesting scaffold for the development of new antimicrobial agents, especially in the context of rising antimicrobial resistance.
Anticancer Activity
Initial studies suggest that 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid may possess anticancer properties through various mechanisms. These preliminary findings highlight the compound's potential in oncology research.
Cancer Type | Activity Level | Potential Mechanisms |
---|---|---|
Various cancer cell lines | Preliminary evidence | Enzyme inhibition or receptor modulation |
The anticancer potential of thiazole derivatives often involves interactions with specific enzymes or receptors involved in cell proliferation and survival pathways. The fluorophenyl group may enhance binding to certain oncogenic targets, contributing to the observed anticancer effects. Further research is needed to fully elucidate the specific mechanisms and optimize the structure for enhanced efficacy.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for rational drug design. Several key structural elements influence the biological profile of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid and its derivatives.
Structural Element | Effect on Activity | Optimization Strategy |
---|---|---|
Fluorine Position | Influences binding affinity and metabolic stability | Position scanning (ortho, meta, para) |
Carboxylic Acid Group | Critical for hydrogen bonding with targets | Modification to esters or amides to tune properties |
Methylene Linker | Provides conformational flexibility | Rigidification or extension to optimize interactions |
These structure-activity relationships provide valuable guidance for medicinal chemists seeking to develop more potent and selective derivatives. The strategic modification of these key structural elements can lead to compounds with enhanced biological profiles and improved drug-like properties.
Research Applications
The unique structural and biological properties of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid make it valuable in various research contexts. Its applications span from basic chemical research to more applied pharmaceutical development.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a versatile building block for the development of bioactive molecules with potential therapeutic applications. Its derivatization provides access to compounds with diverse pharmacological profiles.
Application Area | Relevance | Research Stage |
---|---|---|
Antimicrobial Research | Scaffold for new antibiotics | Preclinical exploration |
Cancer Drug Discovery | Lead compound for targeted therapies | Early investigation |
Pharmacokinetic Studies | Model compound for fluorine effects | Methodological research |
The presence of both the fluorophenyl group and the carboxylic acid functionality makes this compound particularly useful for studying structure-activity relationships in drug discovery projects. These features can be systematically modified to optimize interactions with biological targets and improve pharmacokinetic properties.
Synthetic Methodology Development
As a complex heterocyclic compound, 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid also serves as a challenging target for developing and refining synthetic methodologies. Its synthesis requires selective transformations that can be broadly applicable in organic chemistry.
Methodological Aspect | Challenge | Innovation Potential |
---|---|---|
Heterocycle Formation | Selective functionalization | New catalytic methods |
C-F Chemistry | Fluorine introduction strategies | Mild and selective fluorination |
Carboxylic Acid Handling | Protection/deprotection sequences | Orthogonal protecting group strategies |
These methodological investigations contribute to the broader field of organic synthesis, potentially yielding new reactions and strategies that can be applied to the preparation of other bioactive compounds.
Analytical Characterization
Proper characterization of 2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound. Various analytical techniques provide complementary information about its structural and physical properties.
Spectroscopic Analysis
Spectroscopic methods provide detailed structural information and are indispensable for characterizing this compound and its derivatives. Each technique offers specific insights into different aspects of the molecular structure.
Technique | Key Information | Characteristic Features |
---|---|---|
1H NMR | Proton environments | Aromatic signals (6.8-7.4 ppm), methylene protons (~4.5 ppm) |
13C NMR | Carbon framework | Carbonyl carbon (~170 ppm), aromatic/heterocyclic carbons (115-160 ppm) |
Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 237, fragmentation pattern |
IR Spectroscopy | Functional group identification | C=O stretch (~1700 cm-1), O-H stretch (3000-3500 cm-1) |
These spectroscopic techniques, when used in combination, provide a comprehensive structural profile that confirms the identity of the compound. The presence of the fluorine atom adds characteristic splitting patterns in NMR spectra, which can be diagnostic for confirming the structure.
Method | Purpose | Acceptance Criteria |
---|---|---|
HPLC | Chromatographic purity | >97% area under curve |
Melting Point Determination | Physical purity indicator | Sharp melting range (211-213°C) |
Elemental Analysis | Composition verification | Within ±0.4% of theoretical values |
A melting point of 211-213°C has been reported for this compound, and a sharp melting range is indicative of high purity. Deviations from this range or broadening of the melting range can signal the presence of impurities that might affect experimental outcomes .
Hazard Category | Classification | Precautionary Measures |
---|---|---|
Irritancy | Irritant (Xi) | Avoid skin/eye contact, use appropriate PPE |
Toxicity | Limited data available | Treat as potentially harmful, avoid ingestion/inhalation |
Environmental Hazards | Not fully established | Dispose according to local regulations for laboratory chemicals |
The compound is classified as an irritant, necessitating appropriate protective measures during handling. As with many research chemicals, comprehensive toxicity data may be limited, so a cautious approach to handling is recommended .
Storage Parameter | Recommendation | Rationale |
---|---|---|
Temperature | -20°C under inert gas | Prevents oxidation and hydrolysis |
Container | Airtight containers with desiccant | Protects from moisture absorption |
Light Exposure | Amber containers or protection from light | Prevents potential photodegradation |
Stability Period | Verify integrity if stored >12 months | Ensures reliability in experimental use |
Following these storage recommendations helps maintain the compound's chemical integrity and ensures reproducible results in research applications. Periodic verification of purity for long-stored samples is advisable, especially for critical applications.
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